4-Position Substitution Advantage
The target compound features a methoxy group at the 2-position and a propanoic acid chain at the 4-position of the pyridine ring. In contrast, close analogs bear the propanoic acid group at the 3-position (e.g., CAS 944998-13-4) or the 2-position (e.g., CAS 139745-96-3). This regioisomeric variation alters the electronic nature of the pyridine nitrogen and the steric accessibility of the carboxylic acid, which is critical for regioselective functionalization. No head-to-head comparative data were identified in the peer-reviewed literature [1]. This differentiation is based on established principles of heterocyclic chemistry and is classified as Class-level inference.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Methoxy at C2; Propanoic acid at C4 |
| Comparator Or Baseline | 3-(2-methoxypyridin-3-yl)propanoic acid (CAS 944998-13-4): Methoxy at C2; Propanoic acid at C3; 3-(3-methoxypyridin-2-yl)propanoic acid (CAS 139745-96-3): Methoxy at C3; Propanoic acid at C2 |
| Quantified Difference | Not applicable; qualitative structural difference |
| Conditions | Organic synthesis and medicinal chemistry applications |
Why This Matters
The specific 2-methoxy-4-propanoic acid substitution pattern dictates the compound's utility in synthetic sequences requiring a distinct electronic or steric profile, making it the preferred building block for certain scaffolds.
- [1] ChemSrc. 3-(2-Methoxypyridin-4-yl)propanoic acid. CAS 102336-07-2; 3-(2-Methoxypyridin-3-yl)propanoic acid. CAS 944998-13-4; 3-(6-Methoxypyridin-2-yl)propanoic acid. CAS 944903-36-0; 3-(3-Methoxypyridin-2-yl)propanoic acid. CAS 139745-96-3. View Source
